Bis(2,2,6,6-tetramethyl-4-piperidyl)amine
Overview
Description
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine: is a chemical compound known for its stability and unique structural properties. It is often used in various industrial and scientific applications due to its ability to act as a hindered amine light stabilizer. This compound is characterized by the presence of two 2,2,6,6-tetramethyl-4-piperidyl groups attached to an amine group, which contributes to its stability and effectiveness in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine typically involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with ammonia or primary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under hydrogenation conditions to facilitate the formation of the amine group.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous-flow processes. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The continuous-flow process involves the use of specialized reactors and precise control of reaction parameters to achieve optimal results .
Chemical Reactions Analysis
Types of Reactions: Bis(2,2,6,6-tetramethyl-4-piperidyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroxide radicals, which are useful in various applications, such as polymer stabilization.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroxide radicals.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidyl derivatives.
Scientific Research Applications
Bis(2,2,6,6-tetramethyl-4-piperidyl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation caused by ultraviolet light.
Biology: Employed in the study of free radicals and their effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of high-performance plastics and coatings to enhance their durability and longevity
Mechanism of Action
The mechanism of action of Bis(2,2,6,6-tetramethyl-4-piperidyl)amine involves its ability to scavenge free radicals and stabilize reactive intermediates. The compound’s nitroxide radicals can interact with free radicals, effectively neutralizing them and preventing further degradation of materials. This property makes it an effective stabilizer in various applications, including polymer and pharmaceutical industries .
Comparison with Similar Compounds
- 2,2,6,6-Tetramethyl-4-piperidinol
- 2,2,6,6-Tetramethylpiperidine
- Bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate
Comparison: Bis(2,2,6,6-tetramethyl-4-piperidyl)amine is unique due to its dual piperidyl groups, which enhance its stability and effectiveness as a stabilizer. Compared to similar compounds, it offers superior performance in preventing degradation caused by ultraviolet light and free radicals. Its structural properties also allow for versatile applications in various fields, making it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
2,2,6,6-tetramethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3/c1-15(2)9-13(10-16(3,4)20-15)19-14-11-17(5,6)21-18(7,8)12-14/h13-14,19-21H,9-12H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCLFIGHHOKNTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2CC(NC(C2)(C)C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34887-26-8 | |
Record name | 2,2,6,6-Tetramethyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-4-piperidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34887-26-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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